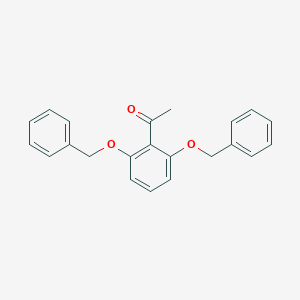

1-(2,6-Bis(benzyloxy)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[2,6-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)22-20(24-15-18-9-4-2-5-10-18)13-8-14-21(22)25-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJARFAIOBJZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356969 | |

| Record name | 1-[2,6-bis(benzyloxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3886-19-9 | |

| Record name | 1-[2,6-bis(benzyloxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Bis(benzyloxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,6-bis(benzyloxy)phenyl)ethanone (CAS No. 3886-19-9). This aromatic ketone, a key intermediate in the synthesis of various organic molecules, is of significant interest to the pharmaceutical and chemical research sectors. This document details its molecular structure, physicochemical properties, and provides insights into its synthesis and reactivity. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction

This compound, also known as 2',6'-bis(benzyloxy)acetophenone, is a versatile organic compound characterized by a central phenyl ring substituted with an acetyl group and two benzyloxy groups at the ortho positions.[1] This unique substitution pattern, with bulky benzyloxy groups flanking the acetyl moiety, significantly influences its reactivity and physical properties. The presence of these functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] This guide aims to provide a detailed technical resource on this compound, consolidating its known properties and synthetic methodologies.

Molecular Structure and Chemical Identity

The molecular structure of this compound consists of an acetophenone core with two benzyloxy (-OCH₂Ph) groups at the 2' and 6' positions.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2,6-bis(phenylmethoxy)phenyl)ethanone |

| CAS Number | 3886-19-9[1] |

| Molecular Formula | C₂₂H₂₀O₃[1] |

| Molecular Weight | 332.39 g/mol [1] |

| Synonyms | 2',6'-Bis(benzyloxy)acetophenone, 2,6-Dibenzyloxyacetophenone[1][2] |

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its key physical and chemical properties are summarized below. The melting point for this compound is not consistently reported in publicly available literature, which is an important consideration for its characterization.

Table of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White solid | [1] |

| Boiling Point | 492.4 °C at 760 mmHg | [1] |

| Density | 1.144 g/cm³ | [1] |

| Flash Point | 243.9 °C | [1] |

| Refractive Index | 1.594 | [1] |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the benzylation of a dihydroxylated acetophenone precursor. This method leverages the well-established Williamson ether synthesis.

Synthetic Pathway: Williamson Ether Synthesis

The primary route to this compound involves the reaction of 2',6'-dihydroxyacetophenone with benzyl bromide in the presence of a base. The base deprotonates the hydroxyl groups, forming phenoxides that then act as nucleophiles, displacing the bromide from benzyl bromide in an SN2 reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2',6'-Dihydroxyacetophenone

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

2',6'-Dihydroxyacetophenone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a solution of 2',6'-dihydroxyacetophenone (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq.).

-

To this suspension, add benzyl bromide (2.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group around δ 2.5 ppm. The benzylic methylene protons should appear as a singlet around δ 5.1 ppm. The aromatic protons of the central phenyl ring will likely appear as a triplet and a doublet in the region of δ 6.7-7.4 ppm. The protons of the two benzyl groups will also resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the acetyl group around δ 200 ppm and the methyl carbon around δ 30 ppm. The benzylic methylene carbons are expected around δ 70 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ether linkages and C-H stretching and bending vibrations for the aromatic and aliphatic groups.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 332 would be expected. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•) to give a fragment at m/z 289, and the cleavage of the benzyloxy groups, leading to a prominent peak at m/z 91 for the benzyl cation (C₇H₇⁺).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional components: the acetyl group, the benzyloxy groups, and the aromatic ring.

Reactions of the Acetyl Group

The ketone functionality can undergo a variety of transformations, including:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are important precursors for flavonoids.

Cleavage of the Benzyloxy Groups

The benzyloxy groups are commonly used as protecting groups for phenols and can be cleaved under various conditions, most notably through catalytic hydrogenation (e.g., H₂, Pd/C), to yield the corresponding dihydroxyacetophenone.

Electrophilic Aromatic Substitution

The central phenyl ring, being activated by the two ortho-alkoxy groups, is susceptible to electrophilic aromatic substitution reactions. However, the steric hindrance from the bulky benzyloxy groups may influence the regioselectivity of these reactions.

Applications in Synthesis

Due to its versatile reactivity, this compound serves as a valuable intermediate in the synthesis of a range of target molecules, including:

-

Flavonoids and other polyphenolic compounds: After debenzylation, the resulting dihydroxylated ketone can be used to construct various flavonoid scaffolds.

-

Pharmaceutical intermediates: The structural motif of this compound makes it a useful building block in the development of new drug candidates.[1]

Safety, Handling, and Storage

GHS Hazard Information

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of flavonoids and other complex molecules of interest in pharmaceutical research. Its synthesis is straightforward, and its reactivity is well-defined by its constituent functional groups. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. While some physical and spectroscopic data require further experimental verification, this guide provides a solid foundation for researchers working with this compound.

References

Sources

An In-depth Technical Guide to 1-(2,6-Bis(benzyloxy)phenyl)ethanone (CAS: 3886-19-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,6-bis(benzyloxy)phenyl)ethanone, a key intermediate in organic synthesis, with a particular focus on its application in the development of novel therapeutics. This document delves into its chemical properties, a detailed synthesis protocol, mechanistic insights, and its strategic role in the synthesis of IKK-β inhibitors.

Core Compound Profile

This compound, also known as 2',6'-bis(benzyloxy)acetophenone, is an aromatic ketone that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring two bulky benzyloxy groups ortho to the acetyl group, presents unique steric and electronic properties that are instrumental in its synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and characterization.

| Property | Value | Source |

| CAS Number | 3886-19-9 | [1][3] |

| Molecular Formula | C₂₂H₂₀O₃ | [1][3] |

| Molecular Weight | 332.39 g/mol | [1][2] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Boiling Point | 492.4°C at 760 mmHg | [1][2] |

| Density | 1.144 g/cm³ | [1][2] |

| Flash Point | 243.9°C | [1][2] |

| Refractive Index | 1.594 | [1][2] |

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.5 ppm (s, 3H): Protons of the acetyl methyl group.

-

δ ~5.1 ppm (s, 4H): Protons of the two benzylic methylene groups.

-

δ ~6.6-7.5 ppm (m, 13H): Aromatic protons of the three phenyl rings.

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~30 ppm: Acetyl methyl carbon.

-

δ ~70 ppm: Benzylic methylene carbons.

-

δ ~110-160 ppm: Aromatic and acetyl carbonyl carbons.

IR (KBr, cm⁻¹):

-

~3030: Aromatic C-H stretch.

-

~2920: Aliphatic C-H stretch.

-

~1700: C=O stretch of the ketone.

-

~1600, 1450: Aromatic C=C stretches.

-

~1250, 1050: C-O ether stretches.

Mass Spectrometry (EI):

-

m/z 332 [M]⁺: Molecular ion peak.

-

m/z 91: Tropylium ion (from benzyl group fragmentation), often the base peak.

Synthesis and Mechanism

The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5][6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[4][6]

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from 2',6'-dihydroxyacetophenone and benzyl bromide.

Materials:

-

2',6'-Dihydroxyacetophenone

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2',6'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.5 eq).

-

Slowly add benzyl bromide (2.2 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] The potassium carbonate acts as a base to deprotonate the hydroxyl groups of 2',6'-dihydroxyacetophenone, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage. This process occurs for both hydroxyl groups.

Caption: Williamson ether synthesis of the target compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Its utility is particularly pronounced in the development of inhibitors for IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer.[7]

Role as a Precursor to IKK-β Inhibitors

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. Dysregulation of this pathway is associated with numerous diseases. IKK-β is a central kinase in this pathway, and its inhibition is a promising therapeutic strategy.[7][8]

Several classes of IKK-β inhibitors have been developed, and the synthesis of some of these compounds utilizes this compound as a starting material. The bulky benzyloxy groups can serve as protecting groups or as integral structural features that influence the binding of the final inhibitor to the target protein.

Caption: Role in IKK-β inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[9][11]

Conclusion

This compound is a strategically important intermediate in organic synthesis, particularly for the development of novel therapeutics targeting the NF-κB signaling pathway. Its synthesis via the Williamson ether synthesis is a well-established and scalable process. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and drug development.

References

-

LookChem. 1-[2,6-bis(benzyloxy)phenyl]ethanone. [Link]

- 3M.

- Carl ROTH.

- PPG Industries.

- AA Blocks.

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. (2018-05-01). [Link]

-

LookChem. Cas 3886-19-9,1-[2,6-bis(benzyloxy)phenyl]ethanone. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. (2019-09-03). [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

- The Royal Society of Chemistry.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

-

ChemBK. 1-[4-(benzyloxy)phenyl]ethanone. (2024-04-09). [Link]

-

PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]

-

PubMed Central. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. [Link]

-

ResearchGate. (PDF) Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. (2025-08-06). [Link]

-

NIH. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Benchchem. A Technical Guide to the Spectral Analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.

-

Boehringer Ingelheim. IKKβ inhibitor | opnMe. [Link]

- IUPAC.

-

NIH. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [Link]

- Benchchem. An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone.

-

PubChem. 2-Benzyloxy-1-(2-benzyloxy-phenyl)-ethanone. [Link]

-

PubChem. Ethanone, 2-(benzoyloxy)-1-phenyl-. [Link]

-

NIST. Ethanone, 1,2-diphenyl-. [Link]

Sources

- 1. media.adeo.com [media.adeo.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 3886-19-9: 1-[2,6-bis(benzyloxy)phenyl]ethanone [cymitquimica.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pardon Our Interruption [opnme.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. aablocks.com [aablocks.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2,6-Bis(benzyloxy)phenyl)ethanone

Introduction

1-(2,6-Bis(benzyloxy)phenyl)ethanone, also known as 2,6-dibenzyloxyacetophenone, is a vital organic intermediate in the synthesis of various complex molecules, particularly in the fields of medicinal and materials chemistry.[1] Its molecular structure, featuring a central phenyl ring symmetrically substituted with two bulky benzyloxy groups ortho to an acetyl moiety, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and ensuring the success of subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and draws upon experimental data from closely related analogues to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound.

Chemical Structure and Properties:

-

Molecular Formula: C₂₂H₂₀O₃[2]

-

Molecular Weight: 332.39 g/mol

-

CAS Number: 3886-19-9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The symmetry of this compound simplifies its NMR spectra to a degree, yet the steric hindrance and electronic effects of the substituents lead to characteristic chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the acetyl, methylene, and aromatic protons. The predictions for the aromatic region are strongly informed by experimental data from the closely related compound, 1-(2,6-bis(benzyloxy)phenyl)-2-bromoethanone, which exhibits a multiplet at δ 7.33-7.21 for the ten benzyl protons and a triplet at δ 7.18 (J = 8.4 Hz) for the para-proton of the central phenyl ring.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-c (CH₃) | 2.55 | Singlet (s) | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |

| H-b (-CH₂-) | 5.15 | Singlet (s) | 4H | The methylene protons of the two equivalent benzyloxy groups are deshielded by the adjacent oxygen and aromatic ring. |

| H-3, H-5 | 6.70 | Doublet (d) | 2H | These protons on the central phenyl ring are ortho to the benzyloxy groups and are expected to be shielded. They will appear as a doublet due to coupling with H-4. |

| H-4 | 7.25 | Triplet (t) | 1H | This proton is para to the acetyl group and is expected to be deshielded relative to H-3/H-5. It will appear as a triplet due to coupling with the two equivalent H-3 and H-5 protons. |

| H-a (Benzyl) | 7.30 - 7.45 | Multiplet (m) | 10H | The ten protons of the two benzyl groups will appear as a complex multiplet in the typical aromatic region. |

Molecular Structure with Proton Labeling for NMR

Caption: Molecular structure with proton assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 10 distinct signals due to the molecule's symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | 32.0 | Aliphatic carbon of the acetyl group. |

| CH₂ | 71.0 | Aliphatic carbon of the benzyloxy methylene group, deshielded by oxygen. |

| C-3, C-5 | 106.0 | Shielded aromatic carbons on the central ring due to the ortho-ether linkage. |

| C-1 | 115.0 | Quaternary carbon of the central ring, shielded by two ortho-ether groups. |

| C-4 | 132.0 | Aromatic CH carbon on the central ring. |

| C-para (benzyl) | 128.0 | Aromatic CH carbons of the benzyl groups. |

| C-ortho (benzyl) | 128.5 | Aromatic CH carbons of the benzyl groups. |

| C-meta (benzyl) | 129.0 | Aromatic CH carbons of the benzyl groups. |

| C-ipso (benzyl) | 136.5 | Quaternary carbons of the benzyl groups attached to the methylene. |

| C-2, C-6 | 158.0 | Quaternary carbons on the central ring attached to the benzyloxy groups, strongly deshielded by oxygen. |

| C=O | 204.0 | Carbonyl carbon, significantly deshielded. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch, along with characteristic absorptions for the ether linkages and aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3030 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Aliphatic C-H (CH₃ and CH₂) |

| ~1700 | C=O stretch | Ketone |

| ~1600, ~1450 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Aryl-alkyl ether |

| ~1100 | C-O stretch | Aryl-alkyl ether |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns dominated by the stable benzyl cation.

| Predicted m/z | Proposed Fragment | Notes |

| 332 | [C₂₂H₂₀O₃]⁺ | Molecular ion (M⁺) |

| 241 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 227 | [M - C₇H₇O]⁺ | Loss of a benzyloxy group |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentations in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Employ a relaxation delay of at least 2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction, or a direct insertion probe.

-

Acquisition:

-

Set the ionization energy to the standard 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 40 to 400.

-

If using GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound.

-

Conclusion

The structural features of this compound give rise to a predictable and characterizable set of spectral data. The symmetrical substitution pattern simplifies the NMR spectra, while the combination of a ketone, aryl ethers, and multiple aromatic rings provides distinct and identifiable signals in IR and MS. This guide, by integrating fundamental principles with data from closely related structures, offers a reliable framework for the spectroscopic identification and characterization of this important synthetic intermediate, thereby upholding the principles of scientific integrity and enabling robust research and development.

References

- Google Patents. WO2002024679A1 - PYRIDINE DERIVATIVES WITH IKB-KINASE (IKK-β) INHIBITING ACTIVITY.

-

UniTo. Towards high relaxivity: a new series of Gd-HPDO3A-based... [Link]

- Google Patents.

Sources

An In-depth Technical Guide to the Physical Properties of 1-(2,6-Bis(benzyloxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Bis(benzyloxy)phenyl)ethanone, a substituted acetophenone, is a molecule of significant interest in synthetic organic chemistry. Its structure, featuring a central phenyl ring flanked by two bulky benzyloxy groups ortho to an acetyl moiety, presents unique steric and electronic characteristics. These attributes make it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical candidates. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, characterization, and application in further synthetic transformations. This guide provides a comprehensive overview of the available data on these properties and details the standard experimental methodologies for their determination.

Physicochemical Data Summary

The physical properties of this compound are crucial for its handling and use in a laboratory setting. Below is a summary of the currently available data.

| Physical Property | Value | Data Type | Source |

| Melting Point | Not available | Experimental | - |

| Boiling Point | 492.4 °C at 760 mmHg | Predicted | [1][2] |

It is important to note that while a predicted boiling point is available, an experimentally determined melting point for this compound is not currently reported in publicly accessible literature. The solid state of a related compound, 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone, has been characterized by X-ray crystallography, indicating that substituted acetophenones can exist as crystalline solids at room temperature.[3]

Theoretical Considerations for Physical Properties

The high predicted boiling point of this compound can be attributed to its relatively large molecular weight (332.39 g/mol ) and the presence of polar functional groups (a ketone and two ethers). These features contribute to significant intermolecular van der Waals forces and dipole-dipole interactions, which require substantial energy to overcome for the substance to transition into the gaseous phase.

The melting point of a crystalline solid is influenced by the strength of the crystal lattice, which is determined by the efficiency of molecular packing and the magnitude of intermolecular forces. The two bulky benzyloxy groups in this compound may introduce steric hindrance that could affect crystal packing, making a precise prediction of its melting point challenging without experimental data. For comparison, the melting point of a related, though structurally different, compound, 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone, is reported to be in the range of 47-51 °C.[4][5]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is a cornerstone of chemical characterization. The following sections detail the standard, reliable protocols for these measurements.

Melting Point Determination: The Capillary Method

The capillary method is the most common and pharmacopeia-recognized standard for determining the melting point of a solid crystalline substance.[6] This technique relies on the principle that a pure crystalline substance has a sharp, well-defined melting point, while impurities will typically depress and broaden the melting range.[7][8]

Protocol:

-

Sample Preparation: The sample must be completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[7]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is compacted to a height of 2-3 mm at the bottom of the tube.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point) are recorded. This range represents the melting point of the substance.[6]

Causality Behind Experimental Choices:

-

Fine Powder: Ensures that the sample heats uniformly, providing a more accurate and sharp melting point reading.

-

Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.[6]

-

Pure Sample: A narrow melting point range (typically 0.5-1.0 °C) is indicative of a high degree of purity.

Conclusion

While the predicted boiling point of this compound is high, indicating low volatility, the absence of an experimentally determined melting point highlights a gap in the physical characterization of this compound. The protocols detailed in this guide provide a robust framework for researchers to accurately determine these crucial physical constants. Such experimental data is invaluable for ensuring the purity of synthesized material and for the rational design of subsequent experimental work in the fields of medicinal chemistry and materials science.

References

-

Chem-Impex. 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

ChemBK. Ethanone, 1-[2,6-bis(phenylmethoxy)phenyl]-. [Link]

-

LookChem. Cas 3886-19-9,1-[2,6-bis(benzyloxy)phenyl]ethanone. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

D'Souza, F. DETERMINATION OF MELTING POINTS. [Link]

-

SSERC. Melting point determination. [Link]

-

Edisco. Melting point determination. [Link]

-

Al-Mustaqbal University College. BOILING POINT DETERMINATION. [Link]

-

Ma, L., Wang, Y., & Wang, J. (2011). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1437. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | 65490-09-7 | TCI AMERICA [tcichemicals.com]

- 6. thinksrs.com [thinksrs.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. edisco.it [edisco.it]

"1-(2,6-Bis(benzyloxy)phenyl)ethanone" as a building block in organic synthesis

An In-depth Technical Guide to 1-(2,6-Bis(benzyloxy)phenyl)ethanone as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of organic synthesis, particularly in the construction of natural products and pharmacologically active molecules, the strategic use of multifunctional building blocks is paramount. This compound (CAS No. 3886-19-9) emerges as a preeminent example of such a scaffold.[1][2] This acetophenone derivative is distinguished by two key features: a reactive ketone functional group and two benzyloxy moieties strategically positioned ortho to the acetyl group. These benzyloxy groups serve as robust protecting groups for the underlying phenol functionalities, which can be unmasked in later synthetic stages to yield critical hydroxyl groups.[3] This dual functionality renders it an exceptionally valuable precursor for the synthesis of complex molecular architectures, most notably flavonoids, chromones, and other related heterocyclic systems.[1][4][5] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and application in multi-step synthetic workflows, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. The key characteristics of this compound are summarized below. These data are essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 3886-19-9 | [1][2] |

| Molecular Formula | C₂₂H₂₀O₃ | [1][6] |

| Molecular Weight | 332.39 g/mol | [1][6] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Boiling Point | 492.4°C at 760 mmHg | [1][6] |

| Density | 1.144 g/cm³ | [1][6] |

| InChI Key | ZQJARFAIOBJZSO-UHFFFAOYSA-N |

Synthesis of the Building Block: A Classic Approach

The preparation of this compound is typically achieved through a standard and reliable Williamson ether synthesis. This method underscores the importance of protecting group strategy from the very first step. The causality behind this choice is clear: starting with the commercially available 2',6'-dihydroxyacetophenone, the acidic phenolic protons must be masked to prevent unwanted side reactions in subsequent base-catalyzed steps.

The reaction involves the benzylation of both hydroxyl groups using benzyl bromide in the presence of a mild base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or acetonitrile. The base is crucial as it deprotonates the phenolic hydroxyls to form more nucleophilic phenoxide ions, which then readily displace the bromide from benzyl bromide via an Sₙ2 reaction. Using a stoichiometric excess of benzyl bromide and base ensures complete conversion to the desired bis-benzylated product. A similar methodology is reported for the synthesis of the 2,4-bis(benzyloxy) isomer, achieving a 97% yield.[7]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the acetyl group and the benzyl ethers.

The Ketone: An Electrophilic Handle for C-C Bond Formation

The acetyl group's α-protons are acidic and can be removed by a strong base (e.g., NaOH, KOH) to generate a nucleophilic enolate. This enolate is the key intermediate for carbon-carbon bond formation.

Claisen-Schmidt Condensation for Chalcone Synthesis: The most prominent application of this reactivity is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[8] This reaction proceeds via an aldol condensation mechanism to form an α,β-unsaturated ketone, known as a chalcone.[8][9] Chalcones are themselves valuable intermediates, serving as the direct precursors to the flavonoid skeleton.[4][10] The base catalyzes the formation of the acetophenone enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system.

Caption: Claisen-Schmidt condensation workflow.

The Benzyl Ethers: Robust and Removable Protecting Groups

Benzyl (Bn) ethers are widely used as protecting groups for alcohols and phenols due to their stability across a broad range of reaction conditions, including acidic and basic media, and many oxidative and reductive environments.[11] This stability is critical, as it allows for extensive modification of other parts of the molecule—such as the ketone—without disturbing the protected hydroxyls.

The true value of the benzyl group lies in its facile removal under specific, mild conditions. The most common and effective method for deprotection is catalytic hydrogenolysis.[12] This reaction involves treating the benzylated compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via cleavage of the C-O bond of the ether, liberating the free phenol and generating toluene as a byproduct. This process is highly chemoselective and typically proceeds in high yield, making it an ideal final step in a multi-step synthesis.

Key Application: A Gateway to Flavonoid Synthesis

The synthesis of flavonoids, a large class of polyphenolic natural products with diverse biological activities, represents a cornerstone application for this building block.[4][5][10] The general synthetic pathway leverages both the ketone and protecting group functionalities in a sequential and elegant manner.

-

Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation between this compound and a suitably substituted aromatic aldehyde to form the corresponding 2',6'-bis(benzyloxy)chalcone.[8][13]

-

Deprotection: The benzyl protecting groups on the chalcone are removed via catalytic hydrogenolysis (Pd/C, H₂) to unmask the 2'-hydroxy group. This is a critical step, as the free hydroxyl group is required for the subsequent cyclization.[11][12]

-

Intramolecular Cyclization: The resulting 2'-hydroxychalcone undergoes an intramolecular Michael addition (cyclization) under acidic or basic conditions to form a flavanone.

-

Oxidation to Flavone: The flavanone can then be oxidized to the corresponding flavone, a common flavonoid subclass.[5][14]

Caption: General synthetic pathway to flavones.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of a 2',6'-Bis(benzyloxy)chalcone Derivative

This procedure details a typical base-catalyzed Claisen-Schmidt condensation.

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the chosen aromatic aldehyde in 95% ethanol.[15]

-

Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) dropwise. The reaction mixture may turn cloudy or colored.[8][15]

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours or until a solid precipitate forms. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product fully.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude chalcone can be further purified by recrystallization from ethanol to yield the final product.[13][15]

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard procedure for removing benzyl ether protecting groups.

-

Setup: To a heavy-walled reaction vessel (e.g., a Parr shaker bottle), add the bis(benzyloxy)chalcone substrate and a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add 5-10 mol% of palladium on activated carbon (Pd/C, 10% w/w) to the solution. Caution: Pd/C is flammable and may ignite certain solvents in the presence of air. The system should be flushed with an inert gas like nitrogen or argon.

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel with H₂ (typically 1-4 atm) and stir or shake vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Workup: Carefully vent the hydrogen gas and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2'-hydroxychalcone, which can be used in the next step with or without further purification.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its combination of a readily functionalized ketone and robust, yet easily removable, phenol protecting groups provides a reliable and versatile entry point into complex molecular scaffolds. Its central role in the synthesis of chalcones and, by extension, the vast family of flavonoids, solidifies its position as an indispensable tool for synthetic chemists in academia and industry. The predictable reactivity and well-established protocols associated with this building block ensure its continued application in the pursuit of novel bioactive compounds and advanced materials.

References

-

1-[2,6-bis(benzyloxy)phenyl]ethanone. LookChem. Available at: [Link]

-

Ethanone, 1-[2,6-bis(phenylmethoxy)phenyl]-. ChemBK. Available at: [Link]

-

Praveena, B., et al. (2025-08-10). Mechanochemical Synthesis and Characterizations of chalcone derivatives. ResearchGate. Available at: [Link]

-

Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, Vol. 48, No. 1. Available at: [Link]

-

Ethanone, 2-(benzoyloxy)-1-phenyl-. PubChem, National Institutes of Health. Available at: [Link]

-

1-[2-(Benzyloxy)phenyl]ethan-1-one. PubChem, National Institutes of Health. Available at: [Link]

-

Ma, L., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

S. Naveen, et al. (2018). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. IUCrData. Available at: [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com. Available at: [Link]

-

Stompor, M., et al. (2022). Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. Scientific Reports. Available at: [Link]

-

Santos, E. L., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Pharmaceuticals. Available at: [Link]

-

Synthesis of Substituted Chalcones. (2020-04-01). YouTube. Available at: [Link]

-

Solanke, D. P., et al. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical. Available at: [Link]

-

How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. (2014-11-01). Available at: [Link]

-

Vidja, H., et al. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

Sadowski, R., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zawadiak, J., et al. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry. Available at: [Link]

-

Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

Gowan, J. E., & Wheeler, T. S. flavone. Organic Syntheses Procedure. Available at: [Link]

-

Winkel-Shirley, B. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. Available at: [Link]

-

Jacobson, K. A., et al. (1997). Synthesis and Biological Activities of Flavonoid Derivatives as A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3886-19-9|this compound|BLD Pharm [bldpharm.com]

- 3. Buy 1-(2,5-Bis(benzyloxy)phenyl)ethanone | 21766-81-4 [smolecule.com]

- 4. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 1-(2,4-bis(benzyloxy)phenyl)ethanone | 22877-01-6 [chemicalbook.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

A Technical Guide to the Medicinal Chemistry Applications of 1-(2,6-Bis(benzyloxy)phenyl)ethanone: A Versatile Scaffold for Bioactive Molecules

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. 1-(2,6-Bis(benzyloxy)phenyl)ethanone, a substituted acetophenone, represents one such pivotal building block. While not extensively studied for its own direct biological effects, its true value in medicinal chemistry lies in its role as a precursor to a class of compounds with profound therapeutic potential: chalcones and, by extension, flavonoids. This technical guide will provide an in-depth exploration of the synthesis, derivatization, and potential medicinal applications of compounds originating from this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the downstream biological implications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Importance

This compound, with the molecular formula C22H20O3, is a white solid that serves as a stable and reliable starting material in multi-step organic synthesis.[1] The presence of two benzyloxy groups on the phenyl ring is a key strategic feature. These bulky groups can influence the conformation of the molecule and its derivatives, potentially impacting their interaction with biological targets. Furthermore, the benzyloxy groups act as protecting groups for the phenolic hydroxyls, which can be deprotected in later synthetic steps to yield compounds with enhanced antioxidant and hydrogen-bonding capabilities, often crucial for biological activity.

| Property | Value | Source |

| Molecular Formula | C22H20O3 | [1] |

| Molecular Weight | 332.39 g/mol | [1] |

| Boiling Point | 492.4°C at 760 mmHg | [1] |

| Density | 1.144 g/cm³ | [1] |

| Flash Point | 243.9°C | [1] |

Synthesis of this compound: A Foundational Protocol

The synthesis of the core scaffold is typically achieved through a Williamson ether synthesis, a robust and well-established method. This reaction involves the alkylation of a dihydric phenol with benzyl halide in the presence of a weak base.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 2',6'-dihydroxyacetophenone.

Materials:

-

2',6'-Dihydroxyacetophenone

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2',6'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide.

-

Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Causality of Experimental Choices:

-

Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl groups without causing unwanted side reactions.

-

Acetone is an appropriate polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The aqueous workup removes inorganic salts and other water-soluble impurities.

-

Column chromatography is essential for obtaining a highly pure product, which is critical for subsequent synthetic steps and biological testing.

The Gateway to Bioactivity: Synthesis of Chalcones

The true medicinal chemistry potential of this compound is unlocked through its conversion to chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[2][3] They are synthesized via the Claisen-Schmidt condensation, an aldol condensation between an acetophenone and an aromatic aldehyde.[3][4]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Objective: To synthesize a chalcone derivative from this compound and a substituted aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide solution (e.g., 40%)

-

Hydrochloric acid (dilute)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.

-

Continue stirring the reaction mixture in the ice bath for 2-4 hours, monitoring the formation of a precipitate.

-

After the reaction is complete (as indicated by TLC), neutralize the mixture by adding dilute hydrochloric acid dropwise until it reaches a pH of approximately 7.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Causality of Experimental Choices:

-

The strong base (NaOH) is required to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde.

-

The low temperature (ice bath) helps to control the reaction rate and minimize side reactions.

-

Neutralization is necessary to quench the reaction and precipitate the product.

-

Recrystallization is a crucial purification step to obtain a crystalline solid with high purity.

Sources

Abstract

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one scaffold.[1][2] This structural motif imparts a wide range of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.[1][3] The biological efficacy is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with various biological targets.[1] This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro biological evaluation of novel chalcone derivatives, starting from the precursor 1-(2,6-bis(benzyloxy)phenyl)ethanone. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Rationale for Chalcone Synthesis

The chalcone framework is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and diverse biological activities.[4] The substitution pattern on the two aromatic rings (A and B rings) significantly influences the therapeutic potential. The focus of this guide, this compound, serves as a unique precursor for the A-ring. The bulky benzyloxy groups at the 2 and 6 positions can enforce a specific conformation of the final chalcone, potentially leading to enhanced selectivity and potency for biological targets. This strategic design allows for the exploration of structure-activity relationships (SAR) by systematically varying the B-ring through the selection of different aromatic aldehydes.

Synthesis of the Precursor: this compound

The synthesis of the core precursor is a critical first step. This compound is a versatile intermediate in the synthesis of a variety of organic compounds.[5]

Synthetic Approach: Benzylation of 2,6-Dihydroxyacetophenone

The most common route involves the benzylation of 2,6-dihydroxyacetophenone. The hydroxyl groups are protected by benzyl groups to prevent unwanted side reactions during the subsequent condensation step.

Detailed Experimental Protocol

Materials:

-

2,6-Dihydroxyacetophenone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,6-dihydroxyacetophenone (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Slowly add benzyl bromide (2.2 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield this compound as a solid.[5]

Causality of Experimental Choices:

-

Base and Solvent: Potassium carbonate is a mild base suitable for the O-alkylation of phenols. DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide.

-

Stoichiometry: A slight excess of benzyl bromide and a larger excess of potassium carbonate ensure the complete conversion of the starting material.

-

Workup: The aqueous workup is essential to remove the inorganic salts and DMF. Washing with brine reduces the solubility of the organic product in the aqueous phase, improving the extraction efficiency.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction in chalcone synthesis.[6] It involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[7][8]

General Reaction Scheme

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized chalcone derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the chalcone derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). [9]

Structure-Activity Relationship (SAR) Insights

The systematic synthesis and biological evaluation of a library of chalcone derivatives allow for the elucidation of structure-activity relationships. [10][11][12] Key Considerations for SAR Analysis:

-

Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the B-ring can significantly alter the electronic properties of the chalcone and its interaction with biological targets.

-

Steric Effects: The size and position of substituents on the B-ring can influence the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein.

-

Lipophilicity: The overall lipophilicity of the chalcone, influenced by the substituents, can affect its cell permeability and bioavailability.

By comparing the IC₅₀ values of different derivatives, researchers can identify the key structural features required for potent biological activity, guiding the design of more effective therapeutic agents. [13]

Conclusion and Future Directions

This guide has provided a detailed framework for the synthesis, characterization, and biological evaluation of novel chalcone derivatives based on the this compound scaffold. The methodologies described are robust and can be adapted to generate a diverse library of compounds for screening. Future research should focus on exploring a wider range of aromatic and heteroaromatic aldehydes to expand the chemical space. Promising compounds identified from in vitro screens should be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models, to fully assess their therapeutic potential.

References

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.

- Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed. (2007-10-01).

- Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs.

- Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed.

- Claisen Condensation Mechanism - BYJU'S.

- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - NIH. (2023-09-25).

- Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research.

- Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020-07-24).

- Technical Support Center: Purifying Chalcone Derivatives by Recrystallization - Benchchem.

- Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace.

- Structure-Activity Relationships of Chalcone Derivatives - ResearchGate.

- Cytotoxicity Assays | Life Science Applications.

- (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives - ResearchGate.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Synthesis of Substituted Chalcones and Investigation of Their Biological Activities.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15).

- Synthesis, spectral characterization and in-vitro analysis of some novel chalcones derivatives - ResearchGate. (2023-10-29).

- A Study on the Synthesis, Characterisation of Chalcone moiety - Jetir.Org.

- Spectroscopic Investigation of Some Chalcones - ResearchGate. (2025-08-06).

- Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computatio… - OUCI.

- Synthesis and Biological Evaluation of Chalcones Derived from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone - Benchchem.

- SYNTHESIS OF CHALCONES - Jetir.Org.

- Claisen–Schmidt condensation - Wikipedia.

- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry.

- Development of chalcone synthesis: Optimization of synthetic method - AIP Publishing. (2023-12-28).

- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives - GSC Online Press. (2022-11-29).

- 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024-03-17).

- A Review on Chalcones Synthesis and their Biological Activity - PharmaTutor.

- Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.

- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships - ResearchGate.

- Mechanochemical Synthesis and Characterizations of chalcone derivatives: (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop‑2-en-1-one and (2E)-3-(Anthracen-9-yl) - ResearchGate. (2025-08-10).

- Cas 3886-19-9,1-[2,6-bis(benzyloxy)phenyl]ethanone | lookchem.

- 1-(2,5-Bis(benzyloxy)phenyl)ethanone - Smolecule. (2023-08-18).

- Synthesis of Substituted Chalcones - YouTube. (2020-04-01).

- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities - ijarsct.

- Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line - PMC - PubMed Central.

- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com.

- 3886-19-9|this compound - BLDpharm.

- Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. praxilabs.com [praxilabs.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

Methodological & Application

Synthesis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone from 2,6-Dihydroxyacetophenone: An Application Note and Detailed Protocol

Introduction

1-(2,6-Bis(benzyloxy)phenyl)ethanone is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceutical agents and materials science.[1] Its structure, featuring two bulky benzyloxy groups flanking an acetophenone core, makes it a key building block for complex molecular architectures. This document provides a comprehensive guide for the synthesis of this target molecule starting from the readily available 2,6-dihydroxyacetophenone. The described protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3]

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4] In this process, the hydroxyl groups of 2,6-dihydroxyacetophenone are deprotonated by a suitable base to form a more nucleophilic phenoxide species. This phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide leaving group and forming the desired ether bonds.[2] The efficiency of this reaction is highly dependent on the choice of base, solvent, and reaction conditions.

This guide will delve into the mechanistic underpinnings of the Williamson ether synthesis, provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound, and offer insights into the rationale behind the chosen experimental parameters.

Reaction Mechanism and Rationale

The synthesis proceeds via a classical Williamson ether synthesis pathway.[5] The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K2CO3), and a polar aprotic solvent, like acetone or dimethylformamide (DMF).[6][7]

Step 1: Deprotonation The reaction initiates with the deprotonation of the phenolic hydroxyl groups of 2,6-dihydroxyacetophenone by potassium carbonate. Although potassium carbonate is a relatively weak base, it is sufficient to deprotonate the acidic phenolic protons, forming the corresponding diphenoxide ion. This equilibrium is driven forward by the subsequent reaction of the phenoxide.

Step 2: Nucleophilic Attack The resulting phenoxide ion is a potent nucleophile. It undergoes an SN2 reaction with benzyl bromide.[3] The nucleophilic oxygen atom attacks the benzylic carbon of benzyl bromide, which is a good electrophile due to the electron-withdrawing nature of the bromine atom. This backside attack results in the displacement of the bromide ion and the formation of the carbon-oxygen bond of the ether.[2]

Role of a Phase Transfer Catalyst (Optional but Recommended): To enhance the reaction rate and yield, a phase transfer catalyst (PTC) such as a quaternary ammonium salt can be employed.[8] Since potassium carbonate is an inorganic salt with low solubility in many organic solvents, the reaction occurs at the solid-liquid interface. A PTC facilitates the transfer of the phenoxide anion from the solid phase (or an aqueous phase if used) to the organic phase where the benzyl bromide is dissolved.[9][10] This increases the concentration of the reactive nucleophile in the organic phase, thereby accelerating the reaction.[8]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2,6-Dihydroxyacetophenone | 98% | Commercially Available |

| Benzyl Bromide | 98% | Commercially Available |

| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Commercially Available |

| Acetone | Anhydrous, ≥99.5% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Round-bottom flask | Appropriate size | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Magnetic stirrer with heating | - | Standard laboratory supplier |

| Separatory funnel | - | Standard laboratory supplier |

| Rotary evaporator | - | Standard laboratory supplier |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |

| Column chromatography setup | Silica gel (230-400 mesh) | Standard laboratory supplier |

| NMR Spectrometer | 400 MHz or higher | - |

| FT-IR Spectrometer | - | - |

Experimental Protocol: Synthesis

Safety Precautions: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13][14] Potassium carbonate can cause skin and eye irritation.[15]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

-

Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-